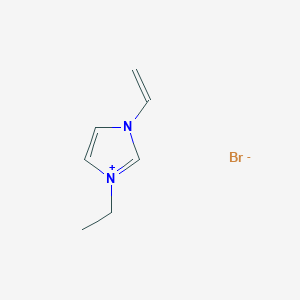
4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride is a chemical compound with the CAS Number: 909252-77-3 . It has a molecular weight of 289.2 and its IUPAC name is 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17ClN2O.ClH/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17;/h2-5H,6-10H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.It is stored at normal temperature . The compound is solid in physical form .
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodology and Optimization : The compound has been utilized in the synthesis of various chemical entities. For instance, Lu Xiao-qin (2010) describes the optimized synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride from 4-methylbenzoic acid, showcasing the influence of bromination agents, initiators, and reaction conditions on yields (Lu Xiao-qin, 2010).
Antituberculosis Activity : Kayukova et al. (2010) synthesized a series of O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes and tested them for antituberculosis activity, finding some compounds exhibited promising properties against resistant strains of M. tuberculosis (Kayukova et al., 2010).
Crystal Structure Analysis : The crystal structure of a related compound, highlighting the geometric and packing parameters, was detailed by Jasinski et al. (2009), providing insights into molecular interactions and stability (Jasinski et al., 2009).
Medicinal Chemistry Applications
Development of Antileukemic Agents : Koroleva et al. (2011) describe the synthesis of new amides containing an N-methylpiperazine fragment as key intermediates in the development of antileukemic agents, including imatinib, highlighting the compound's role in medicinal chemistry (Koroleva et al., 2011).
Antioxidant and Antimicrobial Potential : Harini et al. (2014) synthesized novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters and evaluated them for antioxidant and antimicrobial activities, indicating the potential for developing new therapeutic agents (Harini et al., 2014).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302-H312-H314-H332, indicating that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . The safety data sheet (SDS) provides more detailed safety information .
Mechanism of Action
Target of Action
The primary target of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride is the BCR-ABL enzyme . This enzyme is associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) .
Mode of Action
As a tyrosine kinase inhibitor, this compound interacts with the BCR-ABL enzyme, inhibiting its activity
Biochemical Pathways
The inhibition of the BCR-ABL enzyme disrupts the signaling pathways it is involved in, particularly those related to cell growth and division . The downstream effects of this disruption can lead to the death of cancer cells, slowing or stopping the progression of leukemia .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the BCR-ABL enzyme . This inhibition disrupts the normal functioning of the enzyme, leading to the death of cancer cells and potentially slowing or stopping the progression of leukemia .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability of the compound, ensuring its efficacy when used. Other factors, such as the pH of the environment, the presence of other substances, and the specific characteristics of the patient’s body, can also influence the compound’s action.
properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17;/h2-5H,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSNTTRESWSMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride | |
CAS RN |
106261-64-7 |
Source


|
| Record name | Benzoyl chloride, 4-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106261-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)







